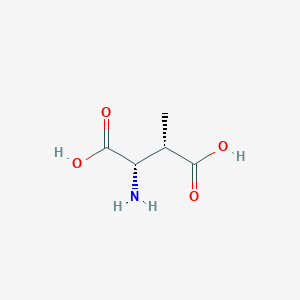

threo-3-methyl-L-aspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido L-treo-3-metilaspártico: es un compuesto orgánico que pertenece a la clase de los l-alfa-aminoácidos. Es un derivado del ácido aspártico con un sustituyente 3-metilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido L-treo-3-metilaspártico se puede sintetizar a través de varios métodos. Un enfoque común implica el uso de aldolasas de treonina, que catalizan la formación de enlaces carbono-carbono, permitiendo la síntesis enantio- y diastereoselectiva de β-hidroxi-α-aminoácidos . Otro método implica la preparación de ®-β-hidroxiisobutirato de ácido a partir de L-treo-3-metil-aspartato .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el ácido L-treo-3-metilaspártico no están ampliamente documentados, el uso de biocatálisis y reacciones enzimáticas, como las que involucran aldolasas de treonina, es un enfoque prometedor para la producción a gran escala debido a su alta estereoselectividad y condiciones de reacción suaves .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido L-treo-3-metilaspártico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del ácido L-treo-3-metilaspártico puede conducir a la formación de las cetonas o aldehídos correspondientes .

Aplicaciones Científicas De Investigación

Biochemical Research

Threo-3-methyl-L-aspartic acid serves as a substrate for studying enzyme-substrate interactions, particularly with methylaspartate ammonia-lyase (MAL). This enzyme catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds, playing a crucial role in the methylaspartate cycle.

Enzymatic Interaction Table

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes deamination | This compound | Mesaconate |

Research indicates that the methyl group enhances the substrate's affinity for MAL, leading to increased catalytic efficiency compared to aspartic acid, which lacks this modification .

Microbial Metabolism

This compound is vital in the metabolism of certain microorganisms, particularly in anaerobic bacteria and haloarchaea. It is involved in pathways that convert L-glutamic acid to acetyl-CoA through the methylaspartate cycle. Studies have shown that this compound supports microbial growth and energy production .

Pharmaceuticals

This compound is being investigated for potential therapeutic applications due to its unique biochemical properties. Its role in antibiotic structures, such as friulimicin and vicenistatin, highlights its significance in drug development .

Enzyme Engineering

A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine demonstrated that structural similarities between β-lysine and this compound could allow for substrate conversion upon enzyme modification. The research provided insights into the binding properties of various substrates, emphasizing the importance of the methyl group in effective substrate binding .

Microbial Growth Studies

Research on Citrobacter amalonaticus illustrated the crucial role of this compound in microbial metabolism. The findings underscored its importance for energy production through the methylaspartate cycle, demonstrating its potential applications in biotechnology .

Industrial Applications

This compound has diverse applications across various fields:

- Biochemistry : Utilized as a model compound for studying enzyme interactions.

- Pharmaceuticals : Investigated for therapeutic potential due to its unique biochemical properties.

- Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .

Mecanismo De Acción

El mecanismo de acción del ácido L-treo-3-metilaspártico implica su papel como sustrato para enzimas específicas. Por ejemplo, es metabolizado por metil-aspartato amonia-liasa, que cataliza la formación de un enlace alfa, beta-insaturado mediante la eliminación reversible anti de amoníaco . Esta reacción es parte del ciclo del metil-aspartato, que es crucial para el metabolismo del carbono de ciertos microorganismos .

Comparación Con Compuestos Similares

Compuestos similares:

L-treo-3-metil-aspartato: Un aminoácido inusual formado por glutamato mutasa y metabolizado por metil-aspartato amonia-liasa.

ácido 2S,3S-3-metilaspártico: Otro derivado del ácido aspártico con propiedades similares.

Singularidad: El ácido L-treo-3-metilaspártico es único debido a su estereoquímica específica y su papel en el ciclo del metil-aspartato. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en diferentes campos lo convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales .

Actividad Biológica

Threo-3-methyl-L-aspartic acid (t-3-MA) is a non-proteinogenic amino acid derived from aspartic acid, characterized by its unique threo stereochemistry. This compound plays a significant role in various biological processes, particularly in the methylaspartate cycle and microbial metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C5H9NO4

- Molecular Weight : Approximately 147.13 g/mol

- IUPAC Name : (2S,3S)-2-amino-3-methylbutanedioic acid

Role in Biological Systems

This compound is primarily involved in the methylaspartate cycle , a metabolic pathway crucial for certain microorganisms. It acts as a substrate for the enzyme methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds like mesaconate. This process is vital for the catabolism of L-glutamic acid to acetyl-CoA, especially in anaerobic bacteria and haloarchaea .

The biological activity of this compound is largely attributed to its interaction with enzymes. The methyl group at the third carbon enhances the substrate's affinity for MAL, facilitating efficient catalysis. Studies indicate that the presence of this methyl group significantly influences enzyme kinetics, as shown in comparative analyses with aspartic acid, which lacks this modification .

Enzymatic Interactions

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes deamination | This compound | Mesaconate |

The kinetic parameters of MAL when interacting with t-3-MA have been thoroughly investigated. For instance, the apparent affinity constants (Km) for t-3-MA are significantly lower than those for aspartic acid, indicating a stronger binding and subsequent catalytic efficiency .

Case Studies and Research Findings

- Enzyme Engineering : A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine. The findings suggested that structural similarities between β-lysine and t-3-MA could allow for substrate conversion upon enzyme modification .

- Microbial Metabolism : Research highlighted the role of t-3-MA in the metabolism of Citrobacter amalonaticus, demonstrating its importance in microbial growth and energy production through the methylaspartate cycle .

- Comparative Studies : Investigations comparing t-3-MA with other aspartate derivatives revealed that the methyl group is critical for effective substrate binding and catalysis by MAL. The absence of this group in aspartic acid led to significantly reduced enzymatic activity .

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biochemistry : Used as a model compound for studying enzyme-substrate interactions.

- Pharmaceuticals : Investigated for potential therapeutic applications due to its unique biochemical properties.

- Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .

Propiedades

Número CAS |

6061-13-8 |

|---|---|

Fórmula molecular |

C5H9NO4 |

Peso molecular |

147.13 g/mol |

Nombre IUPAC |

(2S,3S)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |

Clave InChI |

LXRUAYBIUSUULX-HRFVKAFMSA-N |

SMILES |

CC(C(C(=O)O)N)C(=O)O |

SMILES isomérico |

C[C@@H]([C@@H](C(=O)O)N)C(=O)O |

SMILES canónico |

CC(C(C(=O)O)N)C(=O)O |

Key on ui other cas no. |

6061-13-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.